molecular formula C8H9N3 B1299785 2-methyl-2H-indazol-5-amine CAS No. 60518-59-4

2-methyl-2H-indazol-5-amine

Cat. No. B1299785
CAS RN: 60518-59-4
M. Wt: 147.18 g/mol
InChI Key: MJIJVSMBCITEKW-UHFFFAOYSA-N
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Description

2-methyl-2H-indazol-5-amine is a derivative of the indazole class of heterocycles, which are characterized by a fused benzene and pyrazole ring. Indazoles are of significant interest in medicinal chemistry due to their structural similarity to indoles and benzimidazoles, which are common scaffolds in drug molecules. The presence of a methyl group at the 2-position and an amine group at the 5-position in 2-methyl-2H-indazol-5-amine suggests potential for chemical modification and bioactivity.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, requiring regioselective formation of the indazole ring system. A general and mild palladium-catalyzed domino reaction has been reported for the synthesis of 2H-indazoles, which involves a regioselective coupling of monosubstituted hydrazines with 2-halophenylacetylenes, followed by an intramolecular hydroamination and isomerization to yield the aromatic 2H-indazole . Although the specific synthesis of 2-methyl-2H-indazol-5-amine is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms in the five-membered ring, which can participate in hydrogen bonding and other non-covalent interactions. The crystal structure of related compounds often reveals intermolecular hydrogen bonds and π-interactions, which can influence the compound's physical properties and reactivity . Quantum chemical calculations and noncovalent interaction analysis can provide insights into the electronic structure and potential reactivity patterns of 2-methyl-2H-indazol-5-amine.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including interactions with amines, which can lead to the formation of new heterocyclic systems . The presence of an amine group in 2-methyl-2H-indazol-5-amine suggests that it could participate in reactions with electrophiles or be used as a nucleophile in the formation of new bonds. The reactivity of the methyl group at the 2-position may also be explored for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, can be influenced by the substitution pattern on the indazole core. The presence of an amine group can increase the compound's polarity and potentially its solubility in polar solvents. The crystal structure, as determined by X-ray crystallography, can provide information on the compound's solid-state properties, including molecular packing and intermolecular interactions . The impact sensitivity and friction sensitivity of related energetic material precursors have been measured, indicating the importance of safety considerations in the handling of these compounds .

Scientific Research Applications

Antitumor Activities

2-methyl-2H-indazol-5-amine derivatives have been studied for their antitumor activities. For example, the synthesis of N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives revealed significant antitumor activities in preliminary bioassay tests, indicating the potential of these compounds in cancer research (Chu De-qing, 2011).

C-H Amination and Synthesis Methods

The compound has been used in organophotoredox-catalyzed C-H amination of 2H-indazoles with various amines. This method allows the synthesis of free aminated 2H-indazole under ambient conditions, showing its versatility in chemical synthesis (Sukanya Neogi et al., 2020). Additionally, a general and mild palladium-catalyzed domino reaction has been developed for the synthesis of 2H-indazoles, demonstrating the compound's utility in creating complex molecular structures (N. Halland et al., 2009).

Three-Component Synthesis

A copper-catalyzed one-pot, three-component synthesis method has been developed for 2H-indazoles. This process facilitates the formation of C-N and N-N bonds, highlighting the compound's role in facilitating complex chemical reactions (Manian Rajesh Kumar et al., 2011).

Regioselective Protection and Coupling Reactions

Research on 2-methyl-2H-indazol-5-amine has also focused on its regioselective protection and subsequent amine coupling reactions. This research has paved the way for the creation of novel indazole derivatives (David J. Slade et al., 2009).

Electrocatalysis and Environmental Applications

An efficient electrochemical synthesis method involving 2-methyl-2H-indazol-5-amine has been developed for producing 5-methylene-1,3-oxazolidin-2-ones. This method avoids the use of toxic chemicals, demonstrating the compound's applicability in environmentally friendly synthetic processes (M. Feroci et al., 2005).

Future Directions

Indazole derivatives have shown a broad spectrum of pharmacological activities, and numerous methods have been developed to construct these heterocycles with better biological activities . Therefore, the future research directions of “2-methyl-2H-indazol-5-amine” may focus on the development of new synthesis methods and the exploration of its potential biological activities.

properties

IUPAC Name

2-methylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIJVSMBCITEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363434
Record name 2-methyl-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2H-indazol-5-amine

CAS RN

60518-59-4
Record name 2-methyl-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-methylindazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
YJ Du, HS Sun, JQ Wang, C Guo - Zeitschrift für Kristallographie …, 2023 - degruyter.com
… The title compound was prepared by the reaction of 6-chloro-2-methyl-2H-indazol-5-amine (10 mmol) and acetic acid (10mL) under reflux for 3h. After the reaction was completed, the …
Number of citations: 0 www.degruyter.com
Y Yang, L Cao, M Yan, J Zhou, S Yang, T Xu, S Huang… - Antiviral Research, 2023 - Elsevier
… To a solution of 12 (300 mg, 0.727 mmol) and 6-chloro-2-methyl-2H-indazol-5-amine (172 mg, 0.946 mmol) in THF (6 mL) was added LHMDS (1M in THF; 1.46 mL, 1.46 mmol) …
Number of citations: 5 www.sciencedirect.com
Y Unoh, S Uehara, K Nakahara, H Nobori… - Journal of medicinal …, 2022 - ACS Publications
The coronavirus disease 2019 (COVID-19) pandemic, caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has resulted in millions of deaths and threatens …
Number of citations: 231 pubs.acs.org
S Roehrig, J Ackerstaff, E Jiménez Núñez… - Journal of Medicinal …, 2023 - ACS Publications
Activated coagulation factor XI (FXIa) is a highly attractive antithrombotic target as it contributes to the development and progression of thrombosis but is thought to play only a minor role …
Number of citations: 6 pubs.acs.org
DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications
… To a stirred solution of 2-methyl-2H-indazol-5-amine (1 g, 6.8 mmol) in pyridine (0.9 mL) and acetonitrile (4 mL) was added 4-cyanobenzenesulfonyl chloride (1.51 g, 7.5 mmol). The …
Number of citations: 40 pubs.acs.org
Z Xie, Z Meng, X Yang, Y Duan, Q Wang… - Journal of Medicinal …, 2023 - ACS Publications
… Piperazine-2,5-dione-based 22 has a unique methoxyethyl P1′ moiety and a 2-methyl-2H-indazol-5-amine P2′ moiety. Despite its modest FXIa potency (IC 50 = 42.8 nM), it had …
Number of citations: 1 pubs.acs.org
G Chandra, DV Singh, GK Mahato, S Patel - Chemical Papers, 2023 - Springer
During the last twenty years, organic fluorination chemistry established itself as an important tool to get a biologically active compound. This belief can be supported by the fact that …
Number of citations: 4 link.springer.com
I Code - apicdmo.com
Androstadienone, also known as androsta-4, 16,-dien-3-one, is a chemical molecule with high pheromone-like actions in humans. It is a derivative of the steroid hormone testosterone, …
Number of citations: 0 www.apicdmo.com

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